3-Amino-2,6-dimethylphenol

Overview

Description

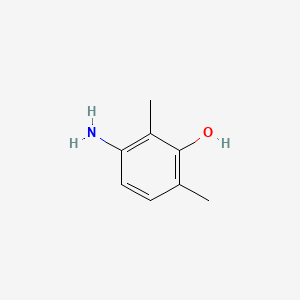

3-Amino-2,6-dimethylphenol: is an organic compound with the molecular formula C8H11NO . It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: One common method for synthesizing 3-Amino-2,6-dimethylphenol involves the nitration of 2,6-dimethylphenol, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid.

Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Amino-2,6-dimethylphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride can yield different amine derivatives.

Substitution: The amino group and hydroxyl group in this compound make it reactive towards electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.

Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Condensation: Schiff bases and other condensation products.

Scientific Research Applications

Chemistry

Dye Synthesis

- 3-Amino-2,6-dimethylphenol serves as an intermediate in the synthesis of azo dyes and other colorants. Its structure allows for effective coupling reactions that yield vibrant dyes used in textiles and cosmetics.

Analytical Chemistry

- The compound is utilized in various analytical techniques such as chromatography and spectroscopy. It aids in the detection and quantification of different substances, making it valuable for quality control in chemical manufacturing.

Biology

Enzyme Inhibition Studies

- This compound is employed to investigate enzyme inhibition mechanisms, particularly those involving phenolic compounds. It helps elucidate the interactions between phenolic derivatives and enzymes, contributing to the understanding of metabolic pathways.

Biochemical Assays

- This compound acts as a reagent in biochemical assays to detect specific enzymes or metabolites. Its reactivity allows researchers to study enzyme kinetics and metabolic processes effectively.

Medicine

Pharmaceutical Applications

- The compound is explored for potential therapeutic properties, including antimicrobial and anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Drug Development

- This compound is used as a building block in synthesizing various pharmaceutical compounds. Its unique chemical structure can be modified to develop new drugs with targeted actions.

Industry

Cosmetics

- Widely used in hair dye formulations, this compound imparts color due to its ability to undergo oxidation reactions. It is commonly found in both permanent and semi-permanent hair dyes.

Polymers

- In industrial applications, this compound enhances the properties of certain polymers and resins. Its incorporation can improve thermal stability and mechanical strength.

Case Studies

-

Hair Dye Formulations

- Research indicates that this compound is effective in oxidative hair dye formulations at concentrations up to 2.0%. Studies have shown that it can induce sensitization responses in skin cells, necessitating careful formulation considerations .

-

Anticancer Research

- A study demonstrated the compound's ability to induce apoptosis in specific cancer cell lines. Further investigations are needed to understand its mechanisms fully and potential applications in cancer therapy .

- Enzyme Interaction Studies

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dimethylphenol varies depending on its application. In hair dye formulations, it acts as an oxidative dye precursor, undergoing oxidation to form colored compounds that bind to the hair shaft. In enzyme inhibition studies, it interacts with the active sites of enzymes, inhibiting their activity through competitive or non-competitive mechanisms. The molecular targets and pathways involved include various enzymes and receptors that interact with the phenolic and amino groups of the compound.

Comparison with Similar Compounds

2-Amino-4-methylphenol: Similar structure but with different positions of the amino and methyl groups.

4-Amino-2,6-dimethylphenol: Similar structure but with the amino group at a different position.

2,6-Dimethylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness:

Reactivity: The presence of both amino and hydroxyl groups in 3-Amino-2,6-dimethylphenol makes it highly reactive towards various chemical reactions, including oxidation, reduction, and substitution.

Applications: Its unique structure allows for diverse applications in dye synthesis, pharmaceuticals, and industrial processes, making it a versatile compound in scientific research and industry.

Biological Activity

3-Amino-2,6-dimethylphenol (CAS Number: 6994-64-5) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 151.18 g/mol

The compound features an amino group (-NH) and two methyl groups (-CH) attached to a phenolic ring, which contributes to its biological reactivity and potential therapeutic applications.

Biochemical Pathways

Research indicates that this compound interacts with various enzymes, particularly monooxygenases. It acts as a substrate for these enzymes, which facilitate its hydroxylation. For example, studies have shown that similar compounds undergo metabolic transformations by bacteria such as Mycobacterium neoaurum, where they are hydroxylated at specific positions on the phenol ring.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It alters pathways involved in cellular communication.

- Gene Expression : Modulates expression levels of certain genes linked to stress responses.

- Metabolism : Affects metabolic pathways through enzyme interactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been observed in laboratory settings, although further studies are required to elucidate its efficacy and mechanisms fully.

Toxicological Profile

While this compound is considered safe for use in cosmetic formulations at concentrations up to 2.0%, it has been associated with sensitization potential in some individuals. The SCCS (Scientific Committee on Consumer Safety) concluded that while it is safe for use in oxidative hair dye formulations, caution is advised due to possible allergic reactions .

Case Study: Sensitization Potential

A study conducted by the SCCS assessed the sensitization potential of this compound in hair dye formulations. The results indicated that while the compound is generally safe at recommended concentrations, there exists a risk of sensitization among sensitive populations .

Table of Biological Activities

Q & A

Basic Questions

Q. What are the primary synthetic routes for synthesizing 3-amino-2,6-dimethylphenol, and how can its purity be validated?

this compound can be synthesized via oxidative coupling or catalytic amination of 2,6-dimethylphenol derivatives. For purity validation, high-performance liquid chromatography (HPLC) coupled with UV/Vis detection is recommended due to its high resolution for aromatic amines. Calibration curves (e.g., linearity with ) should be established using reference standards, and impurities like quinone byproducts (formed during oxidation) must be monitored via mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., -NH at ~3300–3500 cm, aromatic C-H stretching at ~3000–3100 cm) .

- UV/Vis spectrophotometry : Useful for tracking derivatization reactions (e.g., nitration to 4-nitro-2,6-dimethylphenol at nm) .

- Electron Spin Resonance (ESR) : Detects paramagnetic intermediates in oxidation reactions, such as semiquinone radicals .

Q. How can this compound be derivatized for trace analysis in environmental samples?

Derivatization with iodine or chlorine (e.g., forming 4-iodo- or 4-chloro-2,6-dimethylphenol) enhances detectability in chromatographic methods. A two-step protocol is recommended:

React with hypochlorous acid to form chlorinated derivatives.

Add iodide ions to generate iodinated products for dual detection (LOD: 0.009–0.011 mg/L) .

Advanced Research Questions

Q. How do exchangeable cations (e.g., Fe³⁺, Al³⁺) influence the polymerization and oxidation of this compound on mineral surfaces?

Transition metal cations (Fe³⁺ ≫ Al³⁺ > Ca²⁺ > Na⁺) catalyze oxidation via electron-transfer mechanisms, leading to quinone-type oligomers. For example:

- Fe³⁺-smectite : Promotes tetramer formation (detected via HPLC and ESI-MS).

- Na⁺-smectite : Minimal polymerization, favoring monomer retention.

Methodological steps:

Equilibrate clay minerals with this compound vapor.

Extract products with methanol.

Analyze via HPLC and tandem MS to identify oligomers .

Q. What are the methodological challenges in quantifying this compound in complex matrices (e.g., wastewater), and how can they be mitigated?

Challenges include matrix interference (e.g., organic matter) and low analyte stability. Solutions:

- Solid-phase extraction (SPE) : Use C18 cartridges to isolate the compound from interferents.

- Derivatization : Convert to stable iodinated derivatives for improved chromatographic separation .

- Internal standards : Use deuterated analogs (e.g., d-3-amino-2,6-dimethylphenol) for accurate quantification via LC-MS/MS.

Q. How does the electronic structure of this compound influence its reactivity in radical-mediated reactions?

The amino group acts as an electron donor, stabilizing radical intermediates (e.g., during oxidation to quinones). Computational studies (DFT) reveal:

- HOMO localization : On the amino and aromatic ring, facilitating electron transfer.

- Deprotonation energy : Lower for the -NH group (~1200 kJ/mol) compared to phenolic -OH, favoring radical formation. Experimental validation requires ESR to detect transient radicals .

Q. Contradictions and Limitations in Current Research

Properties

IUPAC Name |

3-amino-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBKXUJEVYHSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220224 | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-64-5 | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2,6-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK52J0MQ7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.